molecular formula C17H13N3O2 B12499340 N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide

N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide

Cat. No.: B12499340
M. Wt: 291.30 g/mol
InChI Key: CIHNQYUVTAXZCM-UHFFFAOYSA-N
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Description

N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has potential pharmacological properties and may be used in the development of drugs targeting specific receptors or enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves the condensation of appropriate starting materials under controlled conditions. One reported method involves the reaction of 3,5-dichloro-4-(6-oxo-1,6-dihydropyridazin-3-yloxy)phenylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it acts as a thyroid hormone receptor β agonist, selectively binding to this receptor and modulating its activity. This interaction leads to beneficial effects on lipid levels, such as decreasing LDL cholesterol and triglycerides . The compound’s selectivity for thyroid hormone receptor β over thyroid hormone receptor α helps minimize adverse effects on the heart and bone .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern on the benzene ring and pyridazinone moiety, which contributes to its selectivity and potency as a thyroid hormone receptor β agonist. This selectivity is crucial for its therapeutic applications, as it helps achieve desired effects while minimizing side effects .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

N-[4-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C17H13N3O2/c21-16-11-10-15(19-20-16)12-6-8-14(9-7-12)18-17(22)13-4-2-1-3-5-13/h1-11H,(H,18,22)(H,20,21)

InChI Key

CIHNQYUVTAXZCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NNC(=O)C=C3

Origin of Product

United States

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